molecular formula C22H21N5O3 B2657055 (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1105220-59-4

(E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2657055
CAS No.: 1105220-59-4
M. Wt: 403.442
InChI Key: QZWTXTSQBCLCNV-FSJBWODESA-N
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Description

(E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.

    Introduction of Functional Groups: The hydroxybenzylidene and methylbenzyl groups are introduced through specific substitution reactions, often involving catalysts to ensure regioselectivity and yield optimization.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinones.

    Reduction: The imine bond can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzylidene group can yield quinones, while reduction of the imine bond can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by modulating biological pathways or inhibiting specific enzymes.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites, altering their conformation, or inhibiting their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

1105220-59-4

Molecular Formula

C22H21N5O3

Molecular Weight

403.442

IUPAC Name

8-[(E)-(2-hydroxyphenyl)methylideneamino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C22H21N5O3/c1-14-8-10-15(11-9-14)13-27-20(29)18-19(26(3)22(27)30)24-21(25(18)2)23-12-16-6-4-5-7-17(16)28/h4-12,28H,13H2,1-3H3/b23-12+

InChI Key

QZWTXTSQBCLCNV-FSJBWODESA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N=CC4=CC=CC=C4O)N(C2=O)C

solubility

not available

Origin of Product

United States

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